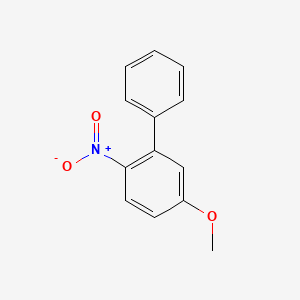

5-Methoxy-2-nitrobiphenyl

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

91901-16-5 |

|---|---|

Molecular Formula |

C13H11NO3 |

Molecular Weight |

229.23 g/mol |

IUPAC Name |

4-methoxy-1-nitro-2-phenylbenzene |

InChI |

InChI=1S/C13H11NO3/c1-17-11-7-8-13(14(15)16)12(9-11)10-5-3-2-4-6-10/h2-9H,1H3 |

InChI Key |

XNIXNFJHWHWYFG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)[N+](=O)[O-])C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 5 Methoxy 2 Nitrobiphenyl and Its Derivatives

Cross-Coupling Reactions

Cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and they are central to the synthesis of nitrobiphenyls. researchgate.netbeilstein-journals.org These reactions typically involve the coupling of an organometallic reagent with an organic halide, catalyzed by a transition metal complex. researchgate.net

Suzuki-Miyaura Cross-Coupling Approaches for Nitrobiphenyls

The Suzuki-Miyaura cross-coupling reaction is a widely utilized and versatile method for the synthesis of unsymmetrical biaryls, including 2-nitrobiphenyl (B167123) derivatives. beilstein-journals.orgresearchgate.net This reaction typically involves the coupling of an arylboronic acid with an aryl halide, catalyzed by a palladium complex in the presence of a base. acs.orgresearchgate.net A significant advantage of this method is its tolerance to a wide variety of functional groups and its stoichiometric efficiency. derpharmachemica.comacs.org

The success of the Suzuki-Miyaura coupling for synthesizing nitrobiphenyls often hinges on the choice of palladium catalyst, ligands, base, and solvent system. Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a commonly used and commercially available catalyst for these transformations. researchgate.net The reaction conditions are often optimized to achieve high yields and fast reaction rates. For instance, a mixture of methanol (B129727) and water can serve as an effective reaction medium, with sodium carbonate acting as the base. researchgate.net

Optimization studies have explored various parameters to enhance reaction efficiency. For example, in the synthesis of 2-nitrobiphenyls from 1-chloro-2-nitrobenzenes and phenylboronic acids, the combination of Pd(PPh₃)₄ and sodium carbonate in a methanol/water mixture under microwave irradiation has proven to be highly effective. researchgate.net The choice of solvent can also be critical, with tetrahydrofuran (B95107) (THF) being identified as an optimal medium in certain cases. wiley.com Catalyst loading is another key parameter, with some protocols achieving excellent yields with as little as 0.25 mol% of the palladium precatalyst. researchgate.net

Table 1: Optimization of Suzuki-Miyaura Reaction Conditions

| Catalyst | Base | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ | Na₂CO₃ | MeOH/H₂O (4:1) | Microwave | Good to Excellent | researchgate.net |

| Pd(OAc)₂/RuPhos | K₃PO₄ | Dioxane/H₂O | 140 °C (Microwave) | Excellent | mdpi.com |

| PdCl₂(dppf)·CH₂Cl₂ | Cs₂CO₃ | Toluene/H₂O (3:1) | Not specified | 90% | nih.gov |

| Pd EnCat™ 30 | Tetrabutylammonium acetate | EtOH 96% (aq) | Microwave | 93% | mdpi.com |

| Pd(OAc)₂/TPPMS | Not specified | Aqueous | Not specified | Not specified | mdpi.com |

The Suzuki-Miyaura reaction demonstrates broad substrate scope and functional group tolerance, making it suitable for the synthesis of a wide array of substituted nitrobiphenyls. mdpi.comresearchgate.net The reaction is not overly sensitive to steric hindrance and allows for the nitro group to be present on either the aryl halide or the arylboronic acid component. acs.org This versatility has been demonstrated in the successful coupling of various aryl and heteroaryl boronic acids with substituted indazole and benzimidazole (B57391) chlorides, tolerating a diverse set of heterocyclic structures and sensitive functional groups. nih.gov

The reaction is compatible with both electron-rich and electron-deficient substrates. nih.gov However, electron-withdrawing groups on the arylboronic acid can sometimes slow down the transmetalation step, potentially leading to lower yields. mdpi.com Conversely, electron-rich boronic acids often lead to good or excellent yields. mdpi.com The reaction also tolerates a range of functional groups including nitriles, ketones, esters, aldehydes, and halides. nih.gov

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate Suzuki-Miyaura cross-coupling reactions, often leading to significantly reduced reaction times and improved yields. mdpi.commdpi.comsci-hub.se This method has been successfully applied to the synthesis of 2-nitrobiphenyls and their derivatives. researchgate.netmdpi.com For instance, the coupling of 4-bromo-1,2-dimethyl-5-nitro-1H-imidazole with various arylboronic acids was efficiently carried out under microwave irradiation, demonstrating the applicability to a range of substrates. sci-hub.se In the synthesis of 2-methoxy-4′-nitrobiphenyl, microwave irradiation of a mixture containing 4-bromonitrobenzene, 2-methoxyphenyl boronic acid, and a palladium catalyst in an aqueous ethanol (B145695) solution resulted in a high yield of the desired product. mdpi.com The advantages of microwave heating include a reduction in side reactions and improved reproducibility. mdpi.com

Ullmann Cross-Coupling for Unsymmetrical Biaryls

The Ullmann reaction is a classical method for the synthesis of biaryls, involving the copper-catalyzed coupling of two aryl halides. testbook.combyjus.com While traditionally used for synthesizing symmetrical biaryls, it can be adapted for the preparation of unsymmetrical biaryls, including nitrobiphenyls. rsc.orgwikipedia.org The reaction typically requires high temperatures and is often facilitated by the presence of electron-withdrawing groups, such as a nitro group, on one of the aryl halide reactants. testbook.comrsc.org

For the synthesis of unsymmetrical biaryls, optimal conditions often involve using one highly reactive aryl halide and one that is less reactive. testbook.com For instance, 2,5-dibromo-1-nitrobenzene has been reacted with 4-iodoanisole (B42571) under Ullmann conditions to produce 4-bromo-4'-methoxy-2-nitrobiphenyl. prepchem.com Another approach involves the reaction of o-nitrobenzoic acid with iodoarenes in the presence of copper(I) oxide, which has been used to synthesize 2-methoxy-2'-nitrobiphenyl and 2-methoxy-4'-nitrobiphenyl. scispace.com

Kumada Cross-Coupling Variations

The Kumada cross-coupling reaction, which predates the Suzuki-Miyaura reaction, involves the coupling of a Grignard reagent with an organic halide, catalyzed by nickel or palladium. google.comorganic-chemistry.org This method is a cost-effective route for producing unsymmetrical biaryls. organic-chemistry.org While Grignard reagents are generally not compatible with nitro compounds, it has been found that under specific conditions, such as low temperatures and in the presence of a nickel catalyst, the Kumada coupling can be successfully employed for the synthesis of nitrobiphenyls. google.com For example, 4'-chloro-2-nitrobiphenyl (B3055000) can be generated by the coupling of p-chlorophenyl magnesium halide with a 2-nitro-halogenobenzene in the presence of a nickel catalyst. google.com

Copper-Catalyzed Decarboxylative Biaryl Synthesis

Copper-catalyzed decarboxylative coupling represents a powerful tool for the formation of carbon-carbon bonds, offering an alternative to traditional cross-coupling reactions that often require the pre-synthesis of organometallic reagents.

A direct route to 5-Methoxy-2-nitrobiphenyl involves the copper-catalyzed decarboxylative cross-coupling of a methoxy-nitrobenzoic acid with an appropriate aryl partner. For instance, the reaction of 5-methoxy-2-nitrobenzoic acid with an aryl halide in the presence of a copper catalyst can yield the desired biphenyl (B1667301). rsc.org Research has shown that the decarboxylation of o-nitrobenzoic acid in the presence of copper(I) oxide and an iodoarene, such as o-iodoanisole, in boiling quinoline (B57606) leads to the formation of the corresponding 2-nitrobiphenyl derivative. scispace.com This reaction proceeds via the presumed formation of an intermediate during the decarboxylation of the o-nitrobenzoic acid which then couples with the iodoarene. scispace.com While this method has proven effective, a primary side reaction is the formation of nitrobenzene. scispace.com

A study on the decarboxylative cross-coupling of 5-methoxy-2-nitrobenzoic acid with 4-methylphenyl triflate utilized potassium tert-butoxide and yielded 4'-methyl-5-methoxy-2-nitrobiphenyl. rsc.org

| Reactants | Catalyst/Base | Product | Reference |

| 5-methoxy-2-nitrobenzoic acid, 4-methylphenyl triflate | Potassium tert-butoxide | 4'-methyl-5-methoxy-2-nitrobiphenyl | rsc.org |

| o-Nitrobenzoic acid, o-iodoanisole | Copper(I)oxide | 2-methoxy-2'-nitrobiphenyl | scispace.com |

The mechanism of copper-catalyzed decarboxylative biaryl synthesis has been a subject of considerable investigation. One proposed mechanism begins with the reaction of a copper(I) catalyst with an aryl carboxylate to form a copper(I) carboxylate intermediate. rsc.orgnih.gov This intermediate can then undergo decarboxylation to generate an aryl-copper species. rsc.orgwikipedia.org Subsequently, oxidative addition of an aryl halide to this aryl-copper intermediate forms a copper(III) species. rsc.org Reductive elimination from this high-valent copper complex then affords the biaryl product and regenerates the active copper(I) catalyst. rsc.org

In bimetallic systems, such as those involving both copper and palladium, the process involves two interconnected catalytic cycles. wikipedia.orgrptu.de The copper cycle facilitates the decarboxylation to form an aryl-copper intermediate. wikipedia.orgrptu.de This intermediate then undergoes transmetalation with a palladium(II) species, which is formed from the oxidative addition of an aryl halide to a palladium(0) complex. The resulting diaryl-palladium(II) complex undergoes reductive elimination to yield the biaryl product and regenerate the palladium(0) catalyst. wikipedia.orgrptu.de The transmetalation step is considered a key and often rate-determining step in this process. acs.org

Homocoupling Reactions of Aryl Boronic Acids

The homocoupling of aryl boronic acids provides a valuable route for the synthesis of symmetrical biphenyls. Copper salts, including both Cu(I) and Cu(II), have been shown to effectively mediate the dimerization of arylboronic acids. rsc.org This method is advantageous as it often proceeds without the need for a base. rsc.org

The proposed mechanism for the copper-catalyzed homocoupling of aryl boronic acids involves the transmetalation of the arylboronic acid with a (μ-hydroxido)copper(II) complex to form a bimetallic arylcopper(II) intermediate. rsc.org This is followed by a process that leads to the formation of the symmetrical biaryl. rsc.org Palladium colloids have also been utilized as efficient catalysts for the oxidative homocoupling of a wide range of aryl and heteroaryl boronic acids, showing good yields with both electron-donating and electron-withdrawing substituents. acs.orgresearchgate.net

| Catalyst | Substrate | Key Features | Reference |

| Copper(I) and Copper(II) salts | Arylboronic acids | Base-free conditions | rsc.org |

| Palladium colloids | Aryl and heteroaryl boronic acids | Effective for both electron-donating and electron-withdrawing groups | acs.orgresearchgate.net |

Nitration Strategies for Biphenyl Precursors

The introduction of a nitro group onto a biphenyl scaffold is a crucial step in the synthesis of nitrobiphenyl derivatives. The position of nitration is directed by the existing substituents on the biphenyl ring.

Selective nitration of methoxybiphenyls can be achieved using standard nitrating agents. For the synthesis of a related compound, 4-methoxy-3-nitrobiphenyl, the nitration of 4-methoxybiphenyl (B1664174) is typically carried out using a mixture of sulfuric acid and nitric acid at low temperatures. This method selectively introduces the nitro group at the position ortho to the methoxy (B1213986) group and meta to the phenyl group. An alternative, more environmentally friendly method involves solid-phase nitration using magnesium nitrate (B79036) supported on silica (B1680970) gel.

For the synthesis of this compound, the starting material would likely be 3-methoxybiphenyl (B1581775). The methoxy group is an ortho-, para-directing group, while the phenyl group is also ortho-, para-directing. Therefore, nitration of 3-methoxybiphenyl would be expected to yield a mixture of isomers, with the major products being 2-nitro-3-methoxybiphenyl, 4-nitro-3-methoxybiphenyl, and 6-nitro-3-methoxybiphenyl. The synthesis of this compound via this route would require the separation of the desired isomer from this mixture.

Reductive Denitration and Functionalization of Nitroarenes

The nitro group in nitroarenes is a versatile functional group that can be transformed into various other functionalities. Reductive denitration, the removal of the nitro group, offers a pathway to access arenes that might be difficult to synthesize directly.

Recent advancements have led to the development of palladium-catalyzed reductive denitration of nitroarenes. researchgate.netacs.org These methods often utilize mild reducing agents like propan-2-ol, which helps to suppress the common side reaction of reduction to anilines. researchgate.net The mechanism is thought to involve the oxidative addition of the nitroarene to a Pd(0) species, followed by subsequent steps to cleave the C–NO2 bond. acs.orgchinesechemsoc.org This transformation is significant as it provides a direct method for removing a nitro group, which is often introduced to direct other functionalizations and can be a more straightforward alternative to multi-step sequences involving reduction to an amine, diazotization, and then reduction. acs.org

Furthermore, the nitro group can be used as a leaving group in cross-coupling reactions, a process termed denitrative coupling. This allows for the direct functionalization of the carbon atom to which the nitro group was attached, forming new C-C, C-O, C-N, and C-S bonds. researchgate.netacs.org

Green Chemistry Approaches in this compound Synthesis

The development of environmentally benign synthetic routes for this compound and its derivatives is an area of growing importance, driven by the principles of green chemistry. These approaches focus on minimizing waste, avoiding hazardous reagents, and improving energy efficiency. Key strategies include the use of water as a solvent, development of highly efficient catalytic systems, and the application of alternative energy sources like microwave irradiation.

One of the most prominent green methods for constructing the biphenyl backbone is the Suzuki-Miyaura cross-coupling reaction. mdpi.comresearchgate.net This palladium-catalyzed reaction offers high tolerance for various functional groups and can be performed under relatively mild and environmentally friendly conditions. orgsyn.org Research has demonstrated the successful synthesis of 2-nitrobiphenyls from 1-chloro-2-nitrobenzenes and phenylboronic acids using a Pd(PPh₃)₄ catalyst. mdpi.com Efforts to make this process greener include using water as the reaction medium, which significantly reduces the environmental impact associated with volatile organic solvents. mdpi.comresearchgate.net For instance, the synthesis of 6-arylpurines via a Suzuki-Miyaura coupling has been achieved in water at 100 °C, showcasing a sustainable strategy. mdpi.com Similarly, microwave-assisted Suzuki coupling reactions have been performed in water to produce biaryl compounds with high yields and short reaction times. mdpi.com

Another key aspect of green synthesis is the nitration step. Traditional nitration methods often employ a hazardous mixture of concentrated nitric and sulfuric acids, leading to significant acid waste and potential for over-nitration or side reactions. researchgate.net Green alternatives focus on using solid-supported nitrating agents or milder reaction conditions. The use of inorganic nitrates adsorbed on silica gel, for example, provides a simple, clean, and environmentally benign method for aromatic nitration without the need for strong acids. researchgate.net Another approach involves using mixtures like HNO₃/Ac₂O, which offers high selectivity and easier control of the reaction rate, making the process more environmentally friendly. researchgate.net

The subsequent transformation of nitrobiphenyls, such as in reductive cyclization to form carbazoles, has also been a focus of green chemistry innovation. The Cadogan reaction, a classic method for this transformation, traditionally uses stoichiometric organophosphorus reagents. unimi.itnih.gov Modern, greener alternatives employ catalytic systems. A significant advancement is the use of phenyl formate (B1220265) as a carbon monoxide (CO) surrogate in palladium-catalyzed reductive cyclizations. unimi.itresearchgate.netmdpi.com This method avoids the handling of high-pressure, toxic CO gas by generating it in situ. unimi.itresearchgate.net The optimization of these catalytic systems, often involving a palladium/phenanthroline complex, allows for high yields of the desired heterocyclic products under lower pressure and with greater safety. unimi.itmdpi.com The choice of base and solvent is crucial, with studies showing that inorganic bases like phosphates can improve selectivity. unimi.it

The table below summarizes key research findings related to green chemistry approaches in the synthesis of nitrobiphenyls and their derivatives, highlighting the reaction types, catalysts, solvents, and outcomes.

Interactive Data Table: Green Synthetic Approaches for Nitrobiphenyls

| Synthetic Approach | Substrates | Catalyst / Reagent | Solvent | Key Green Features | Yield | Reference |

| Suzuki-Miyaura Coupling | 1-chloro-2-nitrobenzene, Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Methanol/Water | Use of aqueous solvent system, fast reaction rate with microwave heating. | Good | mdpi.comresearchgate.net |

| Suzuki-Miyaura Coupling | 6-chloropurines, Sodium tetraarylborates | Pd(PPh₃)₂Cl₂, Na₂CO₃ | Water | Use of water as a green solvent, microwave-assisted. | 73-98% | mdpi.com |

| Suzuki-Miyaura Coupling | 2-methoxyphenylboronic acid, 1-iodo-2-nitrobenzene | Pd(PPh₃)₄, Na₂CO₃ | Dimethylformamide (DMF) | Efficient C-C bond formation for biphenyl synthesis. | High | ajrconline.org |

| Green Nitration | Methyl 3-methylbenzoate | HNO₃/Ac₂O | Not specified | Avoids strong acids like H₂SO₄, high selectivity. | Not specified | researchgate.net |

| Solid-Phase Nitration | Methoxybenzenes, Naphthalene derivatives | Mg(NO₃)₂ on Silica Gel | Solid-phase (heated) | Avoids use of strong acids, solvent-free conditions. | Not specified | researchgate.net |

| Reductive Cyclization | o-Nitrobiphenyls | Pd/Phenanthroline, Phenyl formate (CO surrogate) | Dimethylformamide (DMF) | Avoids high-pressure CO gas, low catalyst loading. | Often higher than with pressurized CO | unimi.itresearchgate.net |

| Reductive Cyclization | β-Nitrostyrenes | Pd/1,10-phenanthroline, Phenyl formate (CO surrogate) | Acetonitrile | Atom-efficient, CO₂ as the only stoichiometric byproduct. | Up to 98% | mdpi.com |

| Organocatalytic Reductive Cyclization | o-Nitrobiphenyl | 1,2,2,3,4,4-hexamethylphosphetane, Phenylsilane (B129415) | n-Butyl acetate | Metal-free catalysis, product precipitates and is easily isolated. | >98% purity | nih.gov |

Advanced Reaction Mechanisms and Pathways of 5 Methoxy 2 Nitrobiphenyl Transformations

Intramolecular Cyclization Reactions

Intramolecular cyclization of 5-Methoxy-2-nitrobiphenyl involves the formation of a new carbon-nitrogen bond to construct the carbazole (B46965) framework. This process is fundamentally a reductive cyclization, where the nitro group is deoxygenated to a reactive nitrogen species that subsequently undergoes cyclization.

The Cadogan cyclization is a classic and powerful method for the synthesis of carbazoles from ortho-nitrobiphenyls. This reaction traditionally utilizes stoichiometric trivalent phosphorus compounds, such as triphenylphosphine (B44618) or triethyl phosphite, at high temperatures. However, recent advancements have led to the development of catalytic versions of this reaction, offering milder conditions and greater efficiency.

A significant breakthrough in the Cadogan cyclization has been the development of an organophosphorus-catalyzed variant that operates under mild conditions. researchgate.net This catalytic approach utilizes a small-ring phosphacycloalkane, specifically 1,2,2,3,4,4-hexamethylphosphetane, in the presence of a hydrosilane as a terminal reductant. researchgate.net This system provides a scalable and operationally simple method for accessing diverse carbazole compounds, including the product derived from this compound. researchgate.net

Detailed mechanistic studies, including in situ NMR monitoring and DFT modeling, have shed light on the intricate pathway of the organophosphorus-catalyzed Cadogan cyclization. researchgate.net The reaction is initiated by a turnover-limiting deoxygenation event. This key step involves a (3+1) cheletropic addition between the phosphetane (B12648431) catalyst and the 2-nitrobiphenyl (B167123) substrate. researchgate.net This addition leads to the formation of a transient, unobserved pentacoordinate spiro-bicyclic dioxazaphosphetane intermediate. researchgate.net

This intermediate then undergoes a (2+2) cycloreversion, releasing one equivalent of the corresponding phosphetane P-oxide and 2-nitrosobiphenyl. researchgate.net The subsequent C-N bond-forming event is proposed to involve an oxazaphosphirane adduct, formed from a (2+1) addition between the phosphetane and the 2-nitrosobiphenyl intermediate. researchgate.netnih.gov This oxazaphosphirane then loses a second equivalent of the phosphetane P-oxide to generate the carbazole product through a C-H insertion that resembles the reactivity of a nitrene, often referred to as a "nitrenoid" species. researchgate.net

Kinetic analysis of the catalytic conversion of ortho-nitrobiphenyl to carbazole reveals that the reaction is first order in both the phosphetane catalyst and the substrate, and zeroth order in the phenylsilane (B129415) reductant. researchgate.net This indicates that the reduction of the phosphine (B1218219) oxide by the hydrosilane is not the rate-determining step of the catalytic cycle. researchgate.net

To probe the electronic effects on the reaction rate, a Hammett analysis was performed using a series of 5-substituted 2-nitrobiphenyls. The study yielded a positive Hammett factor (ρ = +1.5), signifying that the reaction is accelerated by electron-withdrawing substituents on the nitrophenyl ring. researchgate.netnih.gov This observation is consistent with a buildup of negative charge on the nitro-bearing substrate in the rate-determining step, which aligns with the proposed (3+1) cheletropic addition mechanism. researchgate.netnih.gov

| Substituent (X) in 5-X-2-nitrobiphenyl | Relative Rate (k_rel) |

|---|---|

| OMe | 0.4 |

| H | 1.0 |

| Cl | 1.8 |

| CF3 | 3.5 |

In addition to organophosphorus-mediated pathways, the reductive cyclization of ortho-nitrobiphenyls can also be achieved using transition metal catalysts, with palladium and copper complexes being notable examples. While specific detailed studies on this compound are not as extensively documented as the Cadogan-type reactions, the general mechanisms for this class of transformations provide a framework for understanding its reactivity. These reactions often utilize a reductant, such as carbon monoxide, silanes, or other reducing agents, in conjunction with the metal catalyst.

The general proposed mechanism for palladium-catalyzed reductive cyclization of a 2-nitrobiphenyl involves the initial reduction of the nitro group. This can proceed through a nitroso intermediate to a nitrene or a related palladium-nitrenoid species. This reactive intermediate then undergoes intramolecular C-H insertion into the adjacent aromatic ring to form the carbazole. The palladium catalyst cycles between different oxidation states (e.g., Pd(0)/Pd(II)) during this process.

Copper-catalyzed systems are also employed for similar transformations. The mechanism is thought to involve single-electron transfer processes, with the copper catalyst facilitating the reduction of the nitro group. The resulting reactive nitrogen species can then cyclize. The specific nature of the intermediates and the catalytic cycle can vary depending on the ligands and reaction conditions employed. For instance, some copper-catalyzed cyclizations may proceed through radical pathways.

Transition Metal-Catalyzed Reductive Cyclizations (e.g., Palladium, Copper)

Palladium-Catalyzed C-H Activation and C-N Bond Formation

Palladium catalysis is a powerful tool for the formation of carbon-nitrogen bonds, offering routes to complex nitrogen-containing heterocyclic structures. In the context of 2-nitrobiphenyl derivatives, intramolecular C-H amination presents a pathway to synthesize carbazoles, a class of compounds with significant biological and electronic applications.

A plausible mechanistic pathway involves the following key steps:

C-H Activation: The palladium catalyst, often in the presence of a directing group, activates a C-H bond on one of the phenyl rings. In the case of 2-nitrobiphenyl derivatives, the nitro group can act as a directing group, facilitating the activation of a C-H bond at the ortho position of the second phenyl ring.

Oxidative Addition: The palladium intermediate undergoes oxidative addition, formally increasing its oxidation state.

Reductive Elimination: This step involves the formation of the new C-N bond and the regeneration of the active palladium catalyst. The nitro group is typically reduced in situ to a nitroso or amino group, which then participates in the C-N bond formation.

The presence of the methoxy (B1213986) group at the 5-position of the nitrophenyl ring is expected to influence the electronic properties of the substrate, potentially affecting the rate and efficiency of the catalytic cycle. Electron-donating groups like methoxy can enhance the electron density of the aromatic ring, which may influence the C-H activation step.

A palladium-catalyzed interannular C–H amination of biaryl amines with O-benzoylhydroxylamines has been reported, providing a concise synthesis of 2,2′-diaminobiaryls. rsc.org This reaction demonstrates the feasibility of forming C-N bonds between the two rings of a biphenyl (B1667301) system.

Carbon Monoxide as a Stoichiometric Reductant

Carbon monoxide (CO) is a versatile reagent in organic synthesis, capable of acting as both a carbonyl source and a reductant. researchgate.netcore.ac.uk In the transformation of nitroarenes, CO can serve as a stoichiometric reductant to facilitate cyclization reactions, leading to the formation of N-heterocycles. core.ac.uk The primary advantage of using CO is its atom economy, with the main byproduct being carbon dioxide (CO2).

The mechanism of the reductive carbonylation of nitroaromatics generally involves the following stages:

Reduction of the Nitro Group: The transition metal catalyst, often a palladium or rhodium complex, facilitates the reduction of the nitro group by carbon monoxide. This process is believed to involve the deoxygenation of the nitro group to a nitroso intermediate, and further to a nitrene or a related reactive nitrogen species.

Carbonyl Insertion (if applicable): In some reactions, CO can be inserted to form new carbonyl functionalities.

Cyclization: The reactive nitrogen intermediate undergoes intramolecular cyclization.

Catalyst Regeneration: The active catalyst is regenerated, allowing the cycle to continue.

A key aspect of this process is the role of CO in the deoxygenation of the nitro group. The reaction of a nitroarene with a low-valent transition metal complex can lead to the formation of a metal-nitroarene complex. Subsequent reaction with CO can lead to the transfer of an oxygen atom from the nitro group to CO, forming CO2 and a reduced nitrogen species.

For instance, the palladium-catalyzed reductive double carbonylation of nitroarenes with aryl halides using Mo(CO)6 as a reductant and carbonyl source has been reported for the synthesis of benzoxazin-4-ones. researchgate.net This highlights the utility of CO surrogates and the dual role of carbon monoxide in such transformations.

Photoreactivity and Photochemical Transformations

Nucleophilic Photosubstitution Reactions

Aromatic nitro compounds are known to undergo nucleophilic substitution reactions upon photochemical activation. iupac.org These reactions often proceed with different regioselectivity compared to their thermal counterparts. The nitro group in the excited state can direct nucleophilic attack to positions that are unreactive in the ground state.

The photoreaction of nitrobiphenyl derivatives with cyanide ions has been investigated. nih.govscispace.com In these reactions, the cyanide ion acts as a nucleophile, substituting a group on the aromatic ring. For this compound, the potential leaving groups are the nitro group and the methoxy group, as well as hydrogen atoms on the aromatic rings.

Studies on related compounds, such as 2-halo-4-nitroanisoles, have shown that upon excitation, these molecules form triplet π,π* states which then react with nucleophiles like cyanide. nih.gov The rate constants for the attack of cyanide ion on the triplet state are often very high, approaching diffusion-controlled limits. nih.gov The relative reactivity for substitution at different positions is influenced by the nature of the leaving group and the electronic properties of the excited state.

For this compound, nucleophilic attack by the cyanide ion could potentially lead to the substitution of the nitro group or a hydrogen atom, with the regioselectivity being governed by the electron distribution in the excited state.

The methoxy group, being an electron-donating group, can significantly influence the photoreactivity of the nitrobiphenyl system. In nucleophilic aromatic photosubstitution, electron-donating substituents can affect the charge distribution in the excited state, thereby influencing the position of nucleophilic attack. iupac.org

In the ground state, the methoxy group is an ortho, para-director for electrophilic aromatic substitution. However, in the excited state, the directing effects can be altered. For nitroaromatics, the nitro group typically directs nucleophilic attack to the meta position in the excited state. iupac.org The interplay between the directing effects of the nitro group and the methoxy group in the excited state of this compound would determine the ultimate regioselectivity of the photosubstitution reaction.

Research on the photoreactivity of p-nitrobiphenyl derivatives has shown that they can exhibit enhanced photoreactivity compared to their p-nitrophenyl analogs. core.ac.uk This suggests that the biphenyl moiety itself plays a crucial role in the photochemical behavior of these molecules. The presence of substituents can further modulate this reactivity. rsc.org

Photoinduced Electron Transfer Processes

Photoinduced electron transfer (PET) is a fundamental process in photochemistry where an electron is transferred from a donor to an acceptor molecule upon photoexcitation. nih.govresearchgate.net In molecules containing both electron-donating and electron-accepting moieties, intramolecular PET can occur. In this compound, the methoxy group can act as an electron donor, while the nitro group is a strong electron acceptor.

Upon absorption of light, the molecule is promoted to an excited state. If the thermodynamics are favorable, an electron can be transferred from the methoxy-substituted ring (the donor) to the nitro-substituted ring (the acceptor). This results in the formation of a charge-separated state, or a radical ion pair.

The efficiency and mechanism of this PET process can be influenced by several factors, including the distance and orientation between the donor and acceptor groups, the solvent polarity, and the electronic coupling between the two aromatic rings. The PET can occur through two primary mechanisms:

Through-space PET: This occurs when the donor and acceptor moieties are in close spatial proximity, allowing for direct orbital overlap.

Through-bond PET: In this mechanism, the electron transfer is mediated by the sigma or pi bonds connecting the donor and acceptor.

In meso-nitrophenyl-substituted porphyrins, it has been shown that the mechanism of PET (through-space vs. through-bond) is dependent on the position of the nitro group on the phenyl ring. researchgate.net For an ortho-nitro substituent, steric interactions can favor a through-space mechanism. researchgate.net Given the ortho position of the nitro group in this compound, a through-space interaction between the nitro group and the adjacent phenyl ring is plausible.

The formation of a charge-separated state via PET can open up new reaction pathways for the molecule, which are not accessible in the ground state or through direct excitation of either the donor or acceptor chromophore alone.

Photoreduction Pathways of the Nitro Group

The photoreduction of aromatic nitro compounds is a complex process that can proceed through various pathways upon excitation by UV or visible light. dtic.milresearchgate.net The initial step involves the absorption of a photon, which promotes the molecule to an excited singlet state (S1). This is often followed by intersystem crossing to a more stable triplet excited state (T1). researchgate.net The reactivity of these excited states, particularly the triplet state, governs the subsequent chemical transformations.

For nitroaromatic compounds, the excited triplet state can abstract a hydrogen atom from a suitable donor (e.g., solvent), initiating a radical cascade. This process typically leads to the formation of a nitroso intermediate, which can be further reduced to an amino group or participate in other reactions. The specific pathway and final products are highly dependent on factors such as the reaction medium, the presence of electron or hydrogen donors, and the wavelength of irradiation. researchgate.net

The general photoreduction pathway of a nitro group in an aromatic compound can be summarized as follows:

Excitation : The nitroaromatic compound absorbs light, leading to an excited state (n,π* or π,π*).

Hydrogen Abstraction : The excited nitro compound abstracts a hydrogen atom from a hydrogen donor, forming a radical anion.

Intermediate Formation : A series of proton and electron transfers can lead to the formation of nitroso and hydroxylamine (B1172632) intermediates.

Final Product : Further reduction of the hydroxylamine intermediate yields the corresponding amino compound.

The quantum yields for the disappearance of aromatic nitro compounds upon photolysis are often low, on the order of 10⁻³, suggesting that deactivation to the ground state is a major competing process. dtic.mil Product analyses from continuous photolysis experiments on various aromatic nitro compounds have indicated the formation of aromatic nitroso compounds and nitrophenols as common products. dtic.mil

Transformations of the Nitro Group

Reduction to Amino Group

The reduction of the nitro group to an amino group is a fundamental transformation in organic synthesis, and a variety of reagents and catalytic systems are available to achieve this conversion for aromatic nitro compounds like this compound. wikipedia.orgmasterorganicchemistry.com The resulting amine, 5-methoxy-2-aminobiphenyl, is a valuable intermediate for the synthesis of more complex molecules.

Common methods for this reduction can be broadly categorized into catalytic hydrogenation and chemical reduction. wikipedia.orgmasterorganicchemistry.comcommonorganicchemistry.com Catalytic hydrogenation typically employs a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel with hydrogen gas. wikipedia.orgcommonorganicchemistry.com These methods are often highly efficient and produce clean reactions.

Chemical reductions involve the use of metals in acidic media, such as iron, tin, or zinc with hydrochloric acid. masterorganicchemistry.comechemi.com Other reagents like sodium dithionite, tin(II) chloride, and sodium borohydride (B1222165) in the presence of a catalyst have also been effectively used. commonorganicchemistry.comresearchgate.net The choice of reducing agent can be critical, especially when other functional groups that are sensitive to reduction are present in the molecule. For instance, catalytic hydrogenation with Raney nickel is often preferred over Pd/C when trying to avoid the dehalogenation of aromatic halides. commonorganicchemistry.com

| Reagent/Catalyst | Conditions | Notes |

|---|---|---|

| H₂/Pd/C | Hydrogen gas, Palladium on carbon catalyst | A widely used and often preferred method for nitro group reduction. commonorganicchemistry.com |

| H₂/Raney Ni | Hydrogen gas, Raney nickel catalyst | Effective for nitro reductions and can be used to avoid dehalogenation of aromatic halides. commonorganicchemistry.com |

| Fe/HCl | Iron metal in the presence of hydrochloric acid | A classic and cost-effective method for reducing aromatic nitro compounds. masterorganicchemistry.comechemi.com |

| SnCl₂ | Tin(II) chloride | Provides a mild method for the reduction of nitro groups to amines. commonorganicchemistry.com |

| NaBH₄/Catalyst | Sodium borohydride with a catalyst (e.g., cobalt chloride) | Can be used for the reduction of nitro groups. researchgate.net |

| Ammonium formate (B1220265)/Pd/C | Ammonium formate in the presence of Palladium on carbon | A transfer hydrogenation method that avoids the use of gaseous hydrogen. researchgate.net |

Denitrative Coupling Reactions (e.g., C-S Bond Formation)

In recent years, the nitro group has been utilized as a leaving group in transition-metal-catalyzed cross-coupling reactions, a process known as denitrative coupling. acs.orgnih.gov This approach provides an alternative to the use of traditional haloarenes as electrophiles in cross-coupling chemistry. nih.gov Palladium-catalyzed denitrative couplings have been developed for the formation of various bonds, including C-O, C-N, C-Si, and C-S bonds. acs.orgacs.orgrsc.org

For the formation of a C-S bond, a palladium complex can catalyze the reaction between a nitroarene and a sulfur-containing nucleophile, such as a thiol or a sodium sulfinate. acs.org The proposed mechanism for these reactions generally involves the oxidative addition of the C-NO₂ bond to a low-valent palladium species, forming an aryl-palladium(II)-nitro intermediate. acs.org This is followed by nucleophilic displacement of the nitro group by the sulfur nucleophile and subsequent reductive elimination to yield the aryl sulfide (B99878) product and regenerate the palladium catalyst. acs.org

Copper catalysis has also been employed for denitrative C-S bond formations between nitroarenes and thiophenols. acs.org These reactions offer a direct method to introduce sulfur functionalities onto an aromatic ring, starting from readily available nitroaromatic compounds.

Reactivity of the Methoxy Group

Role as an Electron-Donating Group in Aromatic Substitution

The methoxy group (-OCH₃) is a strong electron-donating group in the context of electrophilic aromatic substitution. stackexchange.comminia.edu.eg This is due to the resonance effect, where the lone pair of electrons on the oxygen atom can be delocalized into the aromatic π-system. stackexchange.com This delocalization increases the electron density of the benzene (B151609) ring, making it more nucleophilic and thus more reactive towards electrophiles. minia.edu.eg

Nucleophilic Aromatic Substitution Involving Methoxy Displacement

While the methoxy group is a strong activating group for electrophilic aromatic substitution, it is generally considered a poor leaving group in nucleophilic aromatic substitution (SₙAr) reactions. ntu.edu.sg SₙAr reactions typically require a good leaving group, such as a halide, and the presence of strong electron-withdrawing groups (like a nitro group) positioned ortho or para to the leaving group to activate the ring towards nucleophilic attack. wikipedia.org

However, under specific conditions, the displacement of a methoxy group via nucleophilic aromatic substitution can occur. ntu.edu.sg For instance, in the presence of a strong nucleophile and a highly activated aromatic system, the methoxy group can be displaced. An example of this is the intramolecular amination of methoxy arenes using a sodium hydride-lithium iodide composite, which proceeds through a concerted nucleophilic aromatic substitution pathway to form benzannulated nitrogen-heterocycles. ntu.edu.sg This demonstrates that while uncommon, the displacement of a methoxy group in a nucleophilic aromatic substitution is feasible under the right circumstances.

Radical Chemistry of Nitrobiphenyls

The radical chemistry of nitrobiphenyls, including this compound, is a nuanced field primarily explored through photochemical methods. The nitro group, being highly electron-withdrawing, plays a pivotal role in the generation of radical species and dictates the subsequent reaction pathways.

Nitrogen-Centered Radical Generation

The generation of nitrogen-centered radicals from nitrobiphenyl compounds is often initiated by photochemical excitation. wikipedia.org This process involves the absorption of light, which elevates the nitroaromatic compound to an excited state. In this elevated state, the electronic distribution of the molecule is significantly altered, enhancing the electrophilicity of the nitro group.

One primary pathway to a nitrogen-centered radical is through the homolytic cleavage of a bond connected to the nitrogen atom of the nitro group. However, in the case of nitroaromatics, the generation of a nitrogen-centered radical is more complex and often involves the entire nitro group. Upon photoexcitation, particularly to a triplet state, the nitro group can abstract a hydrogen atom from a suitable donor, leading to a radical pair.

The generation of nitrogen-centered radicals can also be influenced by the substitution pattern on the biphenyl rings. The presence of an electron-donating group, such as the methoxy group in this compound, can affect the energy of the excited state and the stability of any radical intermediates formed.

Single-Electron Transfer Mechanisms

Single-electron transfer (SET) is a fundamental process in the radical chemistry of nitrobiphenyls. nih.gov It involves the transfer of a single electron from a donor molecule to an acceptor molecule, resulting in the formation of a radical ion pair. In the context of this compound, the nitroaromatic compound typically acts as the electron acceptor due to the high electron affinity of the nitro group.

The process can be initiated photochemically, where the excited state of the nitrobiphenyl is a much stronger oxidizing agent than its ground state. Upon excitation, it can accept an electron from a wide range of electron donors. This photoinduced electron transfer (PET) process results in the formation of the this compound radical anion and the donor radical cation.

Key Steps in a Typical SET Mechanism:

Excitation: The nitrobiphenyl molecule absorbs a photon, promoting it to an excited electronic state (singlet or triplet).

Electron Transfer: The excited nitrobiphenyl encounters an electron donor and accepts a single electron to form a radical anion.

Intermediate Reactions: The resulting radical anion can undergo various subsequent reactions, such as protonation, fragmentation, or reaction with other molecules.

Termination: The radical chain is terminated through radical combination or disproportionation reactions. wikipedia.org

The efficiency of the SET process is governed by the redox potentials of the donor and acceptor pair and the free energy change of the reaction, as described by the Rehm-Weller equation. The biphenyl system allows for the delocalization of the unpaired electron in the resulting radical anion, which contributes to its stability. The substitution pattern, including the methoxy group, can further influence the electron distribution and the stability of this radical anion, thereby affecting the kinetics and products of the subsequent reactions.

The table below summarizes the key species involved in the radical chemistry of a generic nitrobiphenyl.

| Species | Description | Role in Reaction |

| Nitrobiphenyl (Ground State) | The stable, unexcited molecule. | Electron Acceptor |

| Nitrobiphenyl (Excited State) | The molecule after absorbing light; highly reactive. | Initiator of SET |

| Nitrobiphenyl Radical Anion | Formed after accepting a single electron. | Key Reactive Intermediate |

| Donor Molecule | A species that can donate an electron. | Reducing Agent |

| Donor Radical Cation | Formed after the donor loses an electron. | Byproduct of SET |

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 5-Methoxy-2-nitrobiphenyl. It provides detailed information about the chemical environment of individual atoms.

Proton (¹H) NMR spectroscopy is instrumental in identifying the substitution pattern on the aromatic rings of nitrobiphenyls. The chemical shifts (δ), multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J) of the proton signals offer a wealth of structural information.

In substituted nitrobiphenyls, protons on the nitro-substituted ring are typically shifted downfield due to the strong electron-withdrawing nature of the nitro group. For instance, in 4-nitrobiphenyl, the protons ortho to the nitro group appear as a doublet around 8.29-8.35 ppm, while other aromatic protons resonate between 7.47 and 7.78 ppm. rsc.org The methoxy (B1213986) group (-OCH₃), being an electron-donating group, causes an upfield shift for the protons on its ring, particularly those in the ortho and para positions. The methoxy protons themselves typically appear as a sharp singlet in the range of 3.5 to 4.1 ppm. rsc.orgresearchgate.net

For a compound like this compound, the following ¹H NMR characteristics would be anticipated:

A singlet for the methoxy group protons around 3.5-4.0 ppm.

Complex multiplets in the aromatic region (approximately 6.8 to 8.2 ppm). The protons on the methoxy-substituted ring would generally be at a higher field (more shielded) compared to the protons on the nitro-substituted ring.

The specific splitting patterns would depend on the coupling between adjacent protons, allowing for the assignment of each proton to its position on the biphenyl (B1667301) framework. For example, protons ortho to each other typically exhibit coupling constants in the range of 7-9 Hz. researchgate.net

The table below presents typical ¹H NMR data for related substituted nitrobiphenyl compounds, illustrating the influence of substituents on proton chemical shifts.

| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 2'-Methoxy-4-nitrobiphenyl rsc.org | Aromatic | 8.37 | d | 7.6 |

| Aromatic | 7.56 | t | 6.6 | |

| Aromatic | 7.53 | d | 8.0 | |

| Aromatic | 7.47 | s | ||

| Methoxy (-OCH₃) | 4.05 | s | ||

| 4-Nitrobiphenyl rsc.org | Aromatic (ortho to NO₂) | 8.29-8.35 | d | |

| Aromatic | 7.75-7.78 | d | ||

| Aromatic | 7.65-7.68 | d | ||

| Aromatic | 7.47-7.59 | m | ||

| 2,2',3-Trihydroxy-5-nitrobiphenyl researchgate.net | Aromatic (H-6) | 8.21 | ||

| Aromatic (H-4) | 8.07 | d | 2.9 | |

| Aromatic (H-3') | 7.01 | d | 9.1 |

This table is interactive and can be sorted by clicking on the column headers.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of carbon atoms are highly sensitive to their electronic environment.

For this compound, the key features in the ¹³C NMR spectrum would be:

The carbon attached to the nitro group (C-2) would be significantly deshielded, appearing at a high chemical shift.

The carbon attached to the methoxy group (C-5) would also be deshielded due to the oxygen atom's electronegativity.

The methoxy carbon itself would resonate in the typical range for aromatic methoxy groups, generally around 55-62 ppm. nih.gov

The chemical shifts of the other aromatic carbons provide further confirmation of the substitution pattern. For example, carbons in the ipso-position (the carbons linking the two rings) and those bearing substituents show distinct chemical shifts.

Studies on substituted biphenyls have shown that ¹³C chemical shifts can also provide information about the conformation of the molecule. researchgate.net The table below shows representative ¹³C NMR data for a related compound.

| Compound | Carbon | Chemical Shift (δ, ppm) |

| 2'-Methoxy-4-nitrobiphenyl rsc.org | C (ipso, OCH₃) | 158.7 |

| C (ipso, NO₂) | 139.1 | |

| Aromatic | 137.2, 134.9, 132.1, 131.2, 128.7, 128.4, 127.1 | |

| Methoxy (-OCH₃) | 55.0 |

This table is interactive and can be sorted by clicking on the column headers.

While solution-state NMR provides averaged structural information, solid-state NMR (SSNMR) can elucidate the specific conformation of molecules in the crystalline state. rsc.org For biphenyl derivatives, a key structural parameter is the dihedral (torsion) angle between the two aromatic rings. This angle is influenced by the nature and position of substituents.

SSNMR techniques can be used to determine this dihedral angle. The ¹³C chemical shifts of the carbons in the biphenyl group, particularly the ipso-carbons (C1) and the ortho-carbons (C2, C6), show a systematic correlation with the inter-ring torsion angle. researchgate.netresearcher.life An increase in the chemical shift of these carbons often corresponds to a larger torsion angle. researcher.life By combining experimental SSNMR data with quantum chemical calculations, a detailed analysis of the molecular structure in the solid state can be achieved. nih.govresearchgate.net This methodology has been successfully applied to study conformational polymorphism in various pharmaceutical solids. nih.govpurdue.edu Therefore, SSNMR is a powerful tool to determine the solid-state conformation of this compound, which can differ from its conformation in solution.

In-situ NMR spectroscopy allows for the real-time monitoring of chemical reactions, providing valuable insights into reaction kinetics, mechanisms, and the formation of transient intermediates. azom.com This technique is particularly useful for studying the synthesis of substituted biphenyls, which are often prepared via cross-coupling reactions like the Suzuki-Miyaura reaction. irb.hrshoko-sc.co.jp

By acquiring NMR spectra at regular intervals throughout the reaction, one can track the consumption of reactants and the formation of the product, this compound. azom.com This allows for the determination of reaction rates and the optimization of reaction conditions. Furthermore, in-situ NMR can help identify any short-lived intermediates or by-products that might not be detectable by conventional post-reaction analysis. The development of techniques like Compressed Sensing-NMR has significantly reduced the data acquisition time for multidimensional NMR experiments, making it more feasible to follow the kinetics of relatively fast reactions. nih.gov

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FTIR) spectroscopy, probe the vibrational modes of a molecule. These vibrations are specific to the types of bonds and functional groups present, making it a powerful tool for structural identification.

The FTIR spectrum of 5-Methoxy-2-nitrobhenyl would exhibit characteristic absorption bands corresponding to its key functional groups.

Nitro Group (-NO₂): Aromatic nitro compounds display two strong and distinct stretching vibrations. orgchemboulder.com

An asymmetric N-O stretch, typically found in the region of 1550-1475 cm⁻¹. orgchemboulder.com

A symmetric N-O stretch, usually observed between 1360-1290 cm⁻¹. orgchemboulder.comresearchgate.net

Methoxy Group (-OCH₃): This group is characterized by C-O stretching vibrations and C-H vibrations of the methyl group. The C-O-C asymmetric stretch is typically strong and appears in the 1275-1200 cm⁻¹ region, while the symmetric stretch is found around 1075-1020 cm⁻¹.

Aromatic Rings: The C-C stretching vibrations within the aromatic rings give rise to bands in the 1600-1450 cm⁻¹ region. C-H out-of-plane bending vibrations, which are sensitive to the substitution pattern, appear in the 900-690 cm⁻¹ range.

The presence and precise position of these bands in the FTIR spectrum provide strong evidence for the structure of this compound. A summary of the expected characteristic vibrational frequencies is provided in the table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Nitro (-NO₂) on Aromatic Ring | Asymmetric N-O Stretch | 1550 - 1475 orgchemboulder.com |

| Symmetric N-O Stretch | 1360 - 1290 orgchemboulder.com | |

| Methoxy (-OCH₃) on Aromatic Ring | Asymmetric C-O-C Stretch | 1275 - 1200 |

| Symmetric C-O-C Stretch | 1075 - 1020 | |

| Aromatic Ring | C=C Stretch | 1600 - 1450 |

| C-H Out-of-Plane Bending | 900 - 690 |

This table is interactive and can be sorted by clicking on the column headers.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for the analysis of volatile and thermally stable compounds like this compound. In a typical application, the compound is vaporized and separated from other components in a mixture on a chromatographic column before being detected by a mass spectrometer.

GC-MS is particularly valuable for:

Reaction Monitoring: Tracking the progress of the synthesis of this compound by analyzing aliquots from the reaction mixture. This allows for the identification of the product peak and the disappearance of starting material peaks.

Impurity Profiling: Identifying and quantifying process-related impurities, such as isomers (e.g., methoxy-nitrobiphenyl positional isomers) or unreacted precursors. For instance, methods developed for related compounds like 4-Methoxy-2-nitro aniline (B41778) demonstrate the sensitivity of GC-MS in detecting trace-level impurities in pharmaceutical ingredients.

Structural Confirmation: The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern, resulting from the ionization process, would provide structural information. Expected fragments would arise from the cleavage of the methoxy group (loss of CH₃), the nitro group (loss of NO₂), and the biphenyl bond.

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid Chromatography-Mass Spectrometry (LC-MS) is a versatile and powerful technique that combines the separation capabilities of high-performance liquid chromatography (HPLC) with the detection power of mass spectrometry. It is suitable for a wide range of compounds, including those that are not sufficiently volatile or stable for GC-MS.

For this compound, LC-MS applications are crucial, particularly in pharmaceutical and environmental contexts where analysis of complex mixtures is required.

Quantification in Complex Matrices: LC-MS/MS, a tandem mass spectrometry technique, provides exceptional sensitivity and selectivity for quantifying trace amounts of the compound in biological samples or environmental matrices.

Analysis of Non-Volatile Analogs: Studying derivatives or metabolites of this compound that may be less volatile.

High-Throughput Screening: LC-MS can be automated for rapid analysis of multiple samples, for example, in screening libraries of compounds for biological activity.

The choice of ionization source, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), would be optimized to achieve the best sensitivity for this compound.

Electronic Spectroscopy

Electronic spectroscopy investigates the transitions between different electronic energy levels within a molecule upon absorption of ultraviolet or visible light.

UV-Visible Absorption Spectroscopy for Electronic Transitions and Charge Transfer

UV-Visible absorption spectroscopy is used to study the electronic structure of conjugated systems. The spectrum of this compound is expected to be characterized by absorptions arising from π→π* and n→π* electronic transitions within the aromatic rings and the nitro group. The presence of both an electron-donating group (methoxy, -OCH₃) and an electron-withdrawing group (nitro, -NO₂) on the biphenyl system can lead to intramolecular charge transfer (ICT) bands.

Analysis of a structurally related compound containing 4-methoxyphenyl (B3050149) and 2-nitrophenyl moieties showed distinct absorption peaks. For this compound, similar transitions are expected. The π→π* transitions of the biphenyl system would likely appear at shorter wavelengths (higher energy), while the charge transfer band, involving electron donation from the methoxy-substituted ring to the nitro-substituted ring, would appear at longer wavelengths.

Table 2: Predicted Electronic Transitions for this compound

| Transition Type | Chromophore | Expected Wavelength Range (nm) |

| π → π | Biphenyl Rings | 250 - 300 |

| n → π | Nitro Group (NO₂) | 300 - 350 |

| Intramolecular Charge Transfer (ICT) | Methoxy-phenyl to Nitro-phenyl | 350 - 420 |

Transient Absorption Spectroscopy for Intermediate Detection

Transient absorption spectroscopy is a pump-probe technique used to detect and characterize short-lived excited states and reaction intermediates. A sample is excited by a short laser pulse (pump), and the resulting changes in absorbance are monitored with a second, time-delayed probe pulse. This method is invaluable for studying photochemical and photophysical processes.

For this compound, this technique can be used to study the dynamics of its excited states following photoexcitation. Studies on similar nitrobiphenyl compounds, such as 4-hydroxy-4'-nitrobiphenyl, have shown that the nitro group facilitates rapid intersystem crossing to form a long-lived triplet state (T₁).

Transient absorption spectroscopy could be used to:

Identify Excited States: Detect the absorption of the singlet (S₁) and triplet (T₁) excited states of the molecule.

Monitor Reaction Intermediates: Observe the formation and decay of radical ions or other transient species that may form during photochemical reactions. In the presence of a proton or electron donor, photoinduced proton or electron transfer events involving the excited state could be monitored.

Determine Reaction Kinetics: Measure the lifetimes of these transient species, providing insight into the mechanisms of photochemical degradation or reaction pathways.

X-ray Crystallography and Conformational Analysis

X-ray crystallography is a definitive technique for determining the three-dimensional atomic arrangement of a crystalline solid. This analysis provides precise information on molecular geometry, bond lengths, bond angles, and the spatial relationship between molecules in the crystal lattice. For biphenyl derivatives such as this compound, this technique is crucial for understanding the molecule's solid-state conformation, particularly the torsional relationship between the two phenyl rings, which is a defining structural feature of this class of compounds.

Determination of Solid-State Molecular Conformation

While a specific single-crystal X-ray diffraction study for this compound is not extensively documented in publicly available databases, the solid-state conformation can be reliably inferred from crystallographic studies of its parent compound, 2-nitrobiphenyl (B167123), and other closely related derivatives. The analysis of 2-nitrobiphenyl reveals critical details about the foundational structure of the target molecule.

The crystallographic data for 2-nitrobiphenyl, the core of the title compound, is summarized below. This data provides the fundamental framework for understanding the solid-state structure.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₂H₉NO₂ |

| Crystal System | Monoclinic |

| Space Group | P 1 2₁/n 1 |

| a (Å) | 17.4620 |

| b (Å) | 7.5531 |

| c (Å) | 7.8964 |

| α (°) | 90 |

| β (°) | 98.937 |

| γ (°) | 90 |

Data sourced from the Crystallography Open Database (COD) entry 2009832, as referenced by PubChem CID 6829. nih.gov

Analysis of Torsion Angles in Biphenyl Derivatives

The defining conformational parameter in biphenyl systems is the torsion angle (or dihedral angle) between the planes of the two aromatic rings. This angle is a delicate balance between two opposing forces: steric repulsion, primarily from ortho-substituents, which favors a twisted, non-planar conformation, and π-conjugation between the rings, which favors a planar arrangement.

In unsubstituted biphenyl, the molecule is known to be non-planar in the gas phase with a torsion angle of approximately 45°, a compromise that minimizes steric interactions between the ortho-hydrogen atoms. libretexts.org However, in the solid state, crystal packing forces can sometimes overcome this relatively low energy barrier, leading to a planar conformation. acs.orgnih.gov

The introduction of a bulky substituent at an ortho position, such as the nitro group in 2-nitrobiphenyl, dramatically alters this balance. The steric clash between the nitro group and the opposing ring is far greater than that of a hydrogen atom, forcing a much larger torsion angle. For 2-nitrobiphenyl, the dihedral angle between the phenyl rings is significantly non-planar. This steric-driven twist is a hallmark of ortho-substituted biphenyls and is essential for achieving a stable molecular conformation. The methoxy group in this compound is located at a meta-position relative to the biphenyl linkage and therefore does not exert a direct steric influence on the inter-ring torsion angle. Thus, the torsion angle is expected to be dictated almost entirely by the ortho-nitro group.

| Compound | Phase | Typical Torsion Angle (°) | Primary Influencing Factor |

|---|---|---|---|

| Biphenyl | Gas | ~45 | Steric hindrance (H-H) |

| Biphenyl | Solid State | Often ~0 (Planar) | Crystal packing forces |

| 2-Nitrobiphenyl | Solid State | Significantly non-planar (>45) | Steric hindrance (NO₂-H) |

Influence of Substituents and Packing Forces on Conformation

The final conformation adopted by a molecule in a crystal is a result of the interplay between intramolecular forces (steric and electronic effects of substituents) and intermolecular forces (crystal packing).

Influence of Substituents:

Ortho-Nitro Group: As established, the primary substituent effect on the conformation of this compound comes from the ortho-nitro group. Its size creates a significant steric barrier to rotation around the C-C single bond connecting the two rings, effectively locking the molecule into a twisted conformation. This effect overrides the weak electronic preference for planarity that would maximize π-system conjugation. libretexts.org

Meta-Methoxy Group: The methoxy group at the 5-position is remote from the biphenyl linkage and thus has a negligible direct steric impact on the inter-ring torsion angle. Its influence is primarily electronic, modifying the electron density of its host ring. While this can subtly affect bond lengths and angles within that ring, it does not alter the fundamental twisted geometry imposed by the ortho-nitro group. However, the methoxy group can play a role in directing intermolecular interactions within the crystal lattice.

Influence of Packing Forces: Crystal packing forces refer to the collective van der Waals, electrostatic, and hydrogen bonding interactions that maximize packing efficiency and thermodynamic stability in the solid state. core.ac.uknih.gov In the case of unsubstituted biphenyl, these forces are often strong enough to flatten the molecule into a planar conformation, as the energy cost to do so is small. acs.orgnih.gov However, for this compound, the intramolecular steric repulsion from the nitro group creates a high energy barrier to planarization. The energy that would be gained from more efficient crystal packing in a planar arrangement is insufficient to overcome this strong intramolecular repulsion. Consequently, the molecule retains its inherently twisted conformation within the crystal lattice.

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

While a twisted conformation is dictated by intramolecular forces, the arrangement of these twisted molecules in the crystal is governed by intermolecular interactions. In this compound, the functional groups present allow for several types of non-covalent interactions.

Hydrogen Bonding: The nitro group is a potent hydrogen bond acceptor. The two oxygen atoms can participate in weak C−H···O hydrogen bonds with aromatic or methoxy-group hydrogen atoms from neighboring molecules. These directional interactions are often crucial in organizing molecules into specific supramolecular architectures, such as chains or sheets. mdpi.com The oxygen atom of the methoxy group can also act as a hydrogen bond acceptor, further contributing to the stability of the crystal lattice.

π-π Stacking: Aromatic rings frequently engage in π-π stacking interactions, which contribute significantly to crystal stability. In ortho-substituted biphenyls, the pronounced twist between the rings prevents a direct, face-to-face stacking arrangement. Instead, any π-π interactions would likely be of an offset or edge-to-face (C-H···π) nature. The molecules would arrange to maximize favorable interactions between the electron-rich π-system of one ring and the electron-poor edge (C-H bonds) of a neighboring molecule's ring.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

DFT calculations are a cornerstone of modern computational chemistry, providing insights into the electronic structure and geometry of molecules.

Geometry Optimization and Electronic Structure Analysis

No published studies were found that detail the optimized geometry, bond lengths, dihedral angles, or electronic structure of 5-Methoxy-2-nitrobiphenyl using DFT or any other computational method. Such an analysis would typically reveal the preferred spatial arrangement of the molecule's atoms and the distribution of its electrons.

Calculation of Ground and Excited State Energies

Information regarding the calculated ground and excited state energies for this compound is not available. These calculations are fundamental for understanding the molecule's stability and its potential behavior upon absorbing energy, for instance, from light.

Simulation of Absorption Spectra and Comparison with Experimental Data

There are no reports of simulated absorption spectra for this compound. This type of simulation, often performed using Time-Dependent DFT (TD-DFT), predicts how the molecule interacts with electromagnetic radiation and is crucial for interpreting experimental spectroscopic data.

Charge Population Analysis and Charge Transfer Characterization

No literature could be located that discusses charge population analysis (such as Mulliken or Natural Bond Orbital analysis) for this compound. This analysis is key to understanding the distribution of charge within the molecule and identifying the characteristics of intramolecular charge transfer, which is often influenced by electron-donating (methoxy) and electron-withdrawing (nitro) groups.

Mechanistic Elucidation through Computational Modeling

Computational modeling is also instrumental in mapping out potential chemical reaction pathways and understanding their kinetics.

Determination of Transition Structures and Energy Barriers

There are no computational studies that identify transition state structures or calculate the associated energy barriers for any reactions involving this compound. This information is vital for predicting reaction rates and elucidating reaction mechanisms at a molecular level.

Linear Free Energy Relationship Studies

Linear Free Energy Relationships (LFERs) are powerful tools in physical organic chemistry for quantitatively correlating reaction rates or equilibrium constants across a series of related reactions. ic.ac.ukwikipedia.orgyoutube.com These relationships are founded on the principle that a change in the structure of a reactant, such as the introduction of a substituent, will produce a proportional change in the Gibbs free energy of activation or reaction. youtube.com

For nitroaromatic compounds like this compound, LFERs are particularly useful for predicting reactivity, such as in reduction reactions. researchgate.net Studies have successfully correlated the logarithm of reduction rate constants for various nitroaromatic compounds with their one-electron reduction potentials, establishing a predictive model for their environmental fate. researchgate.net The Hammett equation is a classic example of an LFER that relates reaction rates and equilibria to the electronic properties of substituents. ic.ac.uk The electronic influence of the methoxy (B1213986) (-OCH₃) and nitro (-NO₂) groups in this compound can be quantified using Hammett substituent constants (σ), which reflect their electron-donating or -withdrawing nature.

| Substituent | Hammett Constant (σp) | Electronic Effect |

|---|---|---|

| -NO₂ | +0.78 | Strongly Electron-Withdrawing |

| -OCH₃ | -0.27 | Moderately Electron-Donating |

This table presents typical Hammett constants for the para position, which quantify the electronic influence of substituents on a benzene (B151609) ring.

Catalytic Role of Functional Groups (e.g., Methoxy Group in Proton Migration)

Functional groups can play direct catalytic roles in intramolecular processes. The methoxy group, with its lone pair of electrons on the oxygen atom, can act as an internal Lewis base, potentially facilitating proton transfer steps in a reaction. Computational studies using methods like Density Functional Theory (DFT) have shown that the methoxy group can serve as a catalyst for proton migrations in certain reactions. For instance, in the gas-phase Nazarov cyclization of a related methoxy-substituted compound, the methoxy group was found to catalyze the necessary proton migrations for both the cyclization and subsequent fragmentation steps. nih.gov Although specific studies on this compound are not prevalent, these findings suggest a plausible mechanistic role for the methoxy group in facilitating proton transfer during its metabolic degradation or other chemical transformations. Such intramolecular catalysis can significantly lower the activation energy of a reaction step compared to an uncatalyzed pathway.

Reaction Pathway Simulations

Computational simulations are indispensable for mapping the complex potential energy surfaces of chemical reactions. ethz.chyoutube.com For nitroaromatic compounds, these simulations can elucidate mechanisms of synthesis, degradation, and metabolic activation. nih.govresearchgate.netresearchgate.net The reduction of a nitro group, for example, is a multi-step process that can proceed through different pathways, often involving nitroso and hydroxylamine (B1172632) intermediates. researchgate.netresearchgate.net

Reaction pathway simulations for molecules like this compound would typically involve:

Geometry Optimization: Locating the stable structures of reactants, intermediates, and products.

Transition State Searching: Identifying the highest energy point (saddle point) along the minimum energy path connecting reactants and products. ethz.ch

Intrinsic Reaction Coordinate (IRC) Calculations: Confirming that a found transition state correctly connects the desired reactant and product.

These simulations can provide critical data on activation energies and reaction thermodynamics, helping to predict the most favorable reaction pathways under different conditions. For instance, understanding the photochemical decay paths of nitroaromatics is crucial for assessing their environmental impact, and such pathways are often investigated using advanced computational methods. nih.gov

Ab Initio Electronic Structure Methods

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. scispace.com These methods solve the electronic Schrödinger equation to provide highly accurate information about molecular energies, geometries, and properties.

Møller-Plesset Perturbation Theory (MP2) for Geometry and Binding Energies

Møller-Plesset perturbation theory is a widely used ab initio method that improves upon the Hartree-Fock (HF) approximation by incorporating electron correlation effects. wikipedia.orgq-chem.com The HF method treats each electron as moving in an average field of all other electrons, neglecting the instantaneous electron-electron repulsion that leads to correlation. MP theory treats this electron correlation as a perturbation to the HF solution. fiveable.me

The second-order Møller-Plesset (MP2) method is often the first and most cost-effective step beyond Hartree-Fock. q-chem.comfiveable.me It is particularly effective for describing dispersion interactions, which are crucial for accurately calculating non-covalent binding energies. fiveable.me For a molecule like this compound, MP2 calculations are well-suited for:

Binding Energy Calculations: Predicting the strength of interactions between the molecule and other species, such as a solvent molecule or a biological receptor.

While computationally more demanding than DFT, MP2 provides a reliable, parameter-free approach for systems where electron correlation is important. nih.govnih.gov

| Computational Method | Key Strengths | Typical Application for this compound |

|---|---|---|

| Hartree-Fock (HF) | Computationally efficient baseline | Initial geometry optimization, molecular orbital analysis |

| MP2 | Includes electron correlation, good for dispersion | Accurate geometry, dihedral angle, interaction energies |

| MP3/MP4 | Higher-order correlation effects | High-accuracy benchmark energy calculations |

Semi-Empirical Quantum Chemical Calculations

Semi-empirical quantum chemical methods are based on the Hartree-Fock formalism but introduce approximations and use parameters derived from experimental data to simplify the calculations. wikipedia.orgyoutube.com By neglecting or approximating many of the computationally expensive two-electron integrals that are explicitly calculated in ab initio methods, semi-empirical calculations are significantly faster. scispace.comwikipedia.org This speed allows them to be applied to very large molecular systems. nih.gov

Common semi-empirical methods include AM1, PM3, and the MNDO family. scispace.comnih.gov These methods are parameterized to reproduce experimental data like heats of formation and molecular geometries for a training set of molecules. nih.gov

For this compound, semi-empirical methods could be used for:

Rapid conformational analysis to identify low-energy structures.

Initial geometry optimization before refinement with higher-level methods.

Qualitative analysis of electronic properties in large systems containing this molecule.

The main trade-off is accuracy; results can be less reliable if the molecule is significantly different from those in the method's parameterization database. wikipedia.org

NMR Chemical Shift Calculations

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. Computational methods can predict NMR chemical shifts with considerable accuracy, aiding in the interpretation of experimental spectra. These calculations typically involve computing the magnetic shielding tensor for each nucleus in the molecule.

The process involves optimizing the molecular geometry and then performing an NMR calculation, often using the Gauge-Independent Atomic Orbital (GIAO) method. The calculated absolute shielding values are then converted to chemical shifts (δ) by referencing them to a standard compound, typically tetramethylsilane (B1202638) (TMS).

For this compound, these calculations can predict the ¹H and ¹³C chemical shifts. The accuracy of the prediction depends on the level of theory and basis set used. The calculations can capture the subtle electronic effects of the methoxy and nitro substituents on the chemical environments of the different aromatic protons and carbons. pdx.eduorganicchemistrydata.org

| Substituent on Benzene Ring | Effect on Ortho Proton Shift | Effect on Para Proton Shift |

|---|---|---|

| -NO₂ (Electron-Withdrawing) | Downfield Shift (Deshielding) | Downfield Shift (Deshielding) |

| -OCH₃ (Electron-Donating) | Upfield Shift (Shielding) | Upfield Shift (Shielding) |